

# An In-depth Technical Guide to 5,7,4'-Trihydroxy-8-methylflavanone

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## Compound of Interest

Compound Name: 5,7,4'-Trihydroxy-8-methylflavanone

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## Introduction

**5,7,4'-Trihydroxy-8-methylflavanone**, also known as 8-methyl-naringenin, is a flavanone, a class of flavonoids found in various plants. It has been isolated from natural sources such as *Qualea grandiflora* and *Rhododendron spinuliferum*.<sup>[1][2]</sup> As a derivative of naringenin, a well-studied flavonoid abundant in citrus fruits, 8-methyl-naringenin is of significant interest to the scientific community for its potential biological activities.<sup>[1]</sup> These activities are believed to include antioxidant, anti-inflammatory, and antimicrobial properties.<sup>[1]</sup>

The addition of a methyl group at the 8-position of the naringenin backbone is expected to alter its physicochemical properties, such as lipophilicity, which may in turn influence its bioavailability and pharmacological efficacy. This technical guide provides a comprehensive overview of the core physicochemical properties of **5,7,4'-Trihydroxy-8-methylflavanone**, detailed experimental protocols for its synthesis and analysis, and an exploration of its putative biological signaling pathways.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for research and drug development. These parameters influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

## Quantitative Data Summary

The following table summarizes the available and predicted physicochemical data for **5,7,4'-Trihydroxy-8-methylflavanone**. It should be noted that while some properties have been computationally predicted, specific experimental data for several parameters remain to be fully elucidated in the literature.

Property	Value	Source
IUPAC Name	(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methyl-2,3-dihydrochromen-4-one	[2]
Synonyms	8-methyl-naringenin, (2S)-4',5,7-trihydroxy-8-methylflavanone	[2]
Molecular Formula	C <sub>16</sub> H <sub>14</sub> O <sub>5</sub>	[2]
Molecular Weight	286.28 g/mol	[2]
CAS Number	916917-28-7	
Melting Point	Not experimentally determined. (Naringenin: 248-251°C)	[3]
Boiling Point	566.9°C (Predicted)	[4]
Solubility	Sparingly soluble in water. Soluble in organic solvents like ethanol, DMSO, and DMF (data inferred from naringenin).	[3][5]
logP (Octanol/Water)	2.8 (Predicted, XLogP3)	[2]
pKa	Not experimentally determined. (Naringenin pKa1: 7.05, pKa2: 8.84)	[6]
Appearance	Crystalline solid (inferred from related compounds).	[5]

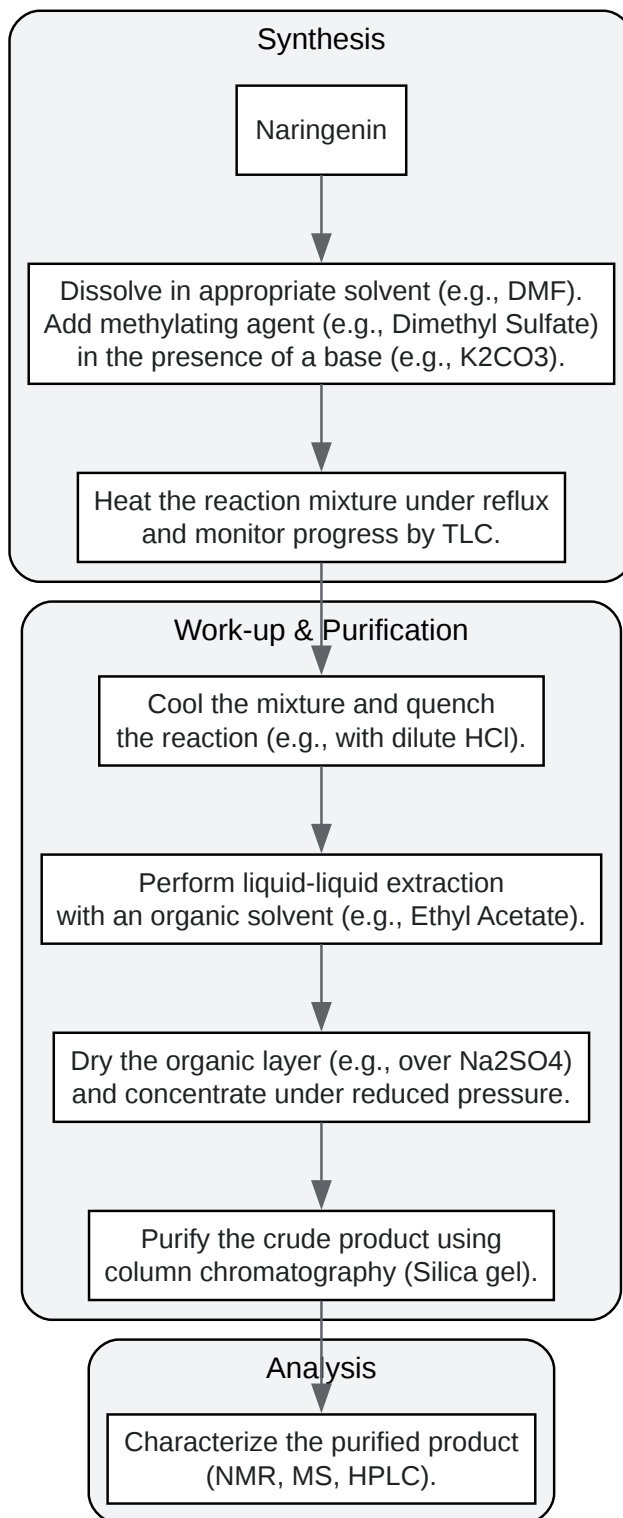
## Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and determination of key physicochemical properties of **5,7,4'-Trihydroxy-8-methylflavanone**. Where a specific protocol for the target compound is not available, a general and adaptable method for flavanones is described.

## Synthesis and Purification Workflow

The synthesis of **5,7,4'-Trihydroxy-8-methylflavanone** can be approached through the methylation of naringenin. The following workflow outlines a general procedure.

## Synthesis and Purification Workflow

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Caption: General workflow for synthesis and purification of 8-methyl-naringenin.

## Determination of Melting Point (General Protocol)

The melting point is a crucial indicator of purity.

- **Sample Preparation:** The purified **5,7,4'-Trihydroxy-8-methylflavanone** must be thoroughly dried and finely powdered.
- **Capillary Loading:** A small amount of the powdered sample is packed into a capillary tube to a height of 2-3 mm.
- **Measurement:** The capillary tube is placed in a melting point apparatus. The temperature is raised rapidly to about 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.
- **Recording:** The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.<sup>[7]</sup>

## Determination of Solubility (General Protocol)

The shake-flask method is a standard technique for determining equilibrium solubility.

- **Preparation:** An excess amount of solid **5,7,4'-Trihydroxy-8-methylflavanone** is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.
- **Equilibration:** The mixture is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
- **Separation:** The suspension is allowed to stand, and an aliquot of the supernatant is carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solids.
- **Quantification:** The concentration of the dissolved flavanone in the filtrate is determined using a validated analytical method, such as HPLC-UV.<sup>[8][9][10]</sup>

## Determination of Partition Coefficient (logP) (General Protocol)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

- Solvent Saturation: n-Octanol and water (or a suitable buffer, e.g., PBS pH 7.4) are mutually saturated by vigorous mixing, followed by separation of the two phases.
- Partitioning: A known amount of **5,7,4'-Trihydroxy-8-methylflavanone** is dissolved in one of the phases (usually n-octanol). This solution is then mixed with a known volume of the other phase.
- Equilibration: The mixture is gently agitated for several hours to allow the compound to partition between the two phases until equilibrium is reached.
- Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
- Quantification: The concentration of the compound in each phase is determined by a suitable analytical method like HPLC-UV.
- Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[\[11\]](#)

## Analytical Methods

A general reversed-phase HPLC method can be used for the analysis and purity assessment.

- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size).[\[12\]](#)
- Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at the maximum absorbance wavelength of the flavanone (typically around 280-290 nm for flavanones).[\[12\]](#)
- Quantification: For quantitative analysis, a calibration curve is generated using standards of known concentrations.

NMR is essential for structural elucidation.

- Solvent: Deuterated solvents such as DMSO- $d_6$  or Methanol- $d_4$  are commonly used for flavonoids.

- $^1\text{H}$  NMR: Expected signals would include aromatic protons on the A and B rings, the characteristic protons of the C-ring of the flavanone skeleton (a doublet of doublets for H-2, and two doublet of doublets for the H-3 protons), and a singlet for the methyl group at C-8.
- $^{13}\text{C}$  NMR: Will show distinct signals for the carbonyl carbon (C-4), the carbons of the aromatic rings, the C-2 and C-3 carbons of the flavanone core, and the methyl carbon.

MS provides information on the molecular weight and fragmentation pattern, aiding in structural confirmation.

- Ionization: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for phenolic compounds, but positive mode can also be informative.[\[13\]](#)
- Analysis: High-resolution mass spectrometry (e.g., Q-TOF) can confirm the elemental composition.
- Fragmentation (MS/MS): Tandem mass spectrometry will reveal characteristic fragmentation patterns of the flavanone core, often involving retro-Diels-Alder (RDA) cleavage of the C-ring, which is useful for structural confirmation.[\[13\]](#)[\[14\]](#)

## Biological Activity and Signaling Pathways

The biological effects of **5,7,4'-Trihydroxy-8-methylflavanone** are primarily attributed to its antioxidant and anti-inflammatory properties, which are likely mediated through the modulation of key cellular signaling pathways. The mechanisms are inferred from studies on its parent compound, naringenin, and other related flavonoids.

### Antioxidant Activity and Nrf2 Signaling Pathway

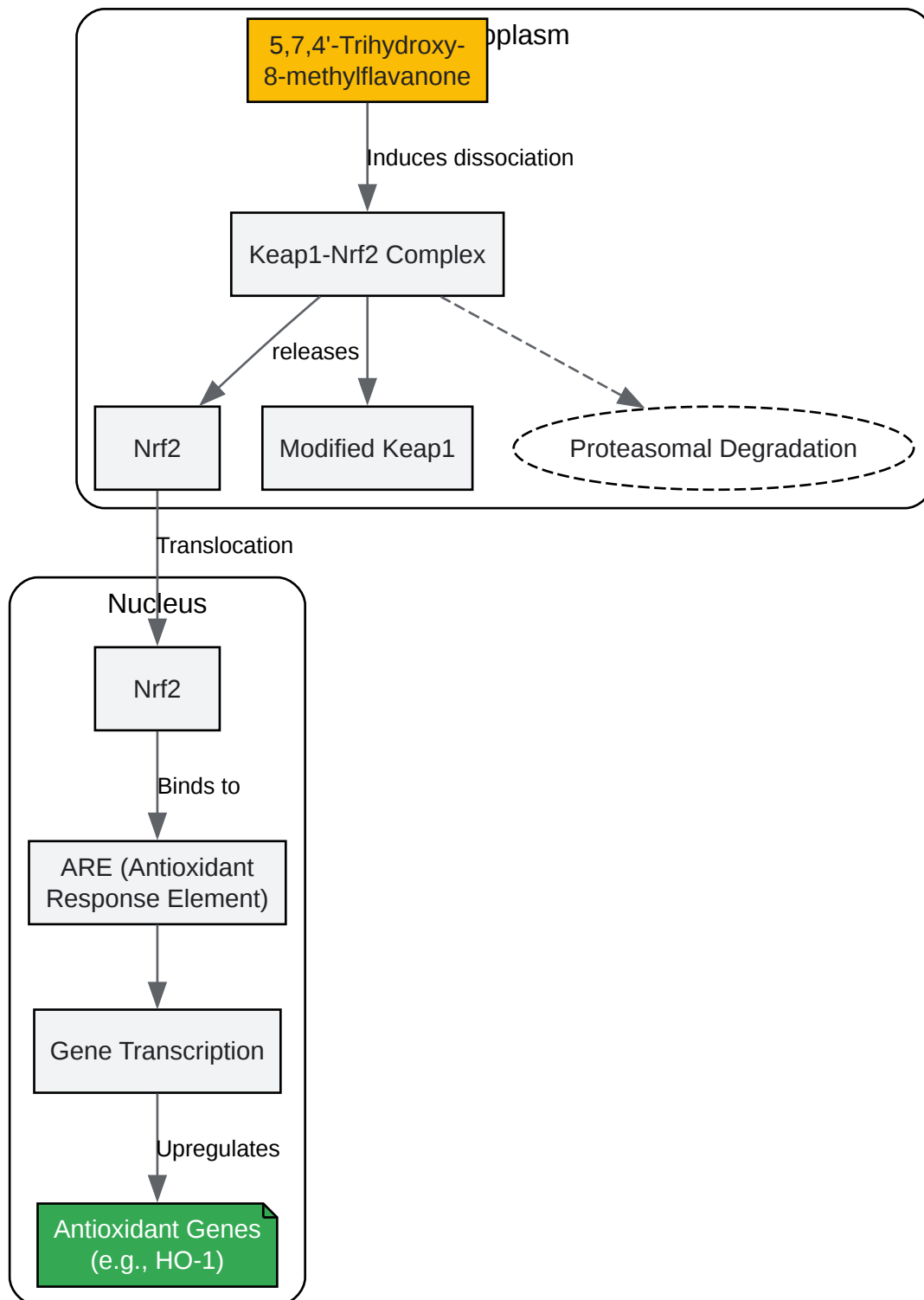
Flavanones are known to exert antioxidant effects by scavenging reactive oxygen species (ROS) and by upregulating endogenous antioxidant defenses. A critical pathway in this process is the Keap1-Nrf2 signaling pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like flavanones, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a

suite of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1). It is proposed that 8-methyl-naringenin activates this pathway, thereby enhancing cellular antioxidant capacity.[1][8][15]



## Proposed Nrf2 Activation Pathway

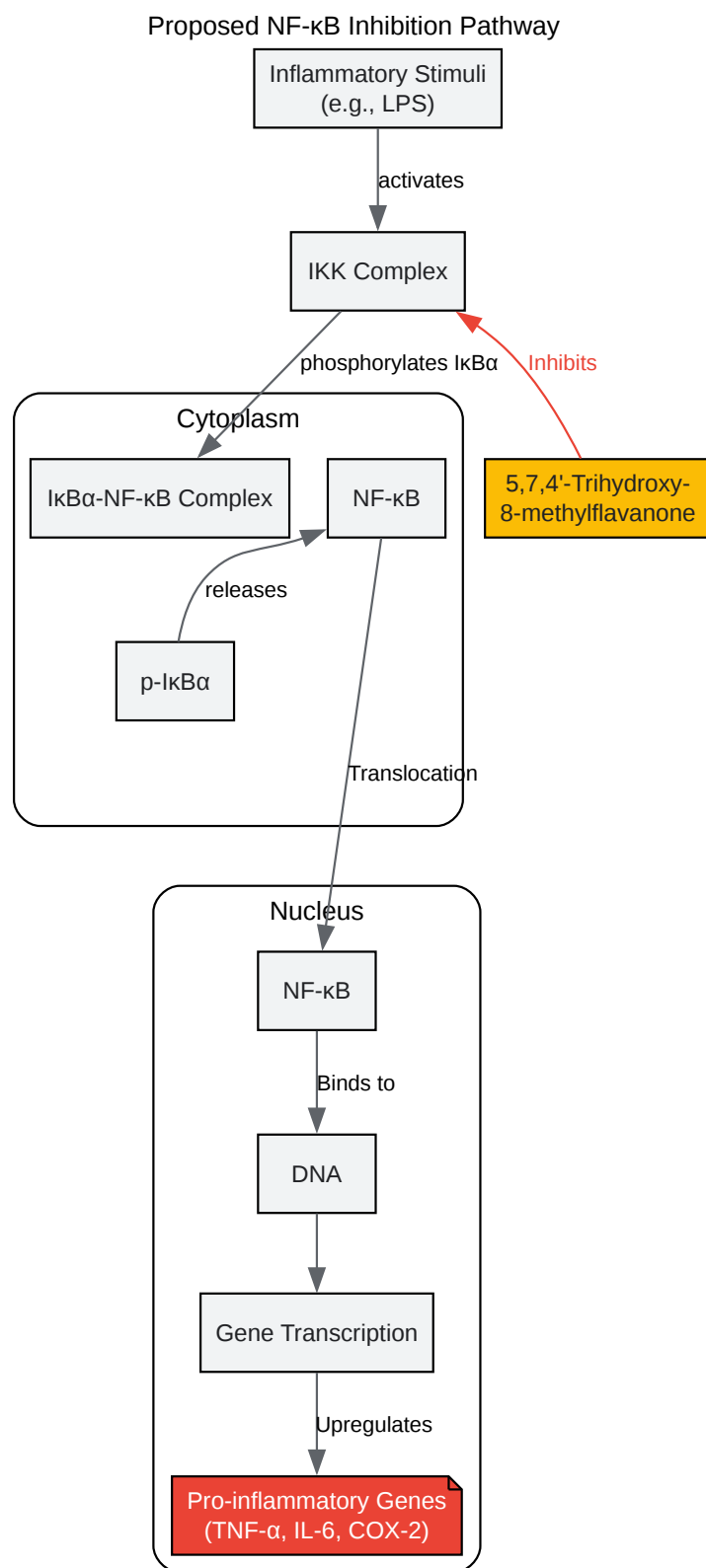
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Caption: Proposed activation of the Nrf2 antioxidant pathway by the flavanone.

## Anti-inflammatory Activity and NF- $\kappa$ B Signaling Pathway

Chronic inflammation is implicated in numerous diseases. The transcription factor Nuclear Factor-kappa B (NF- $\kappa$ B) is a master regulator of the inflammatory response. In unstimulated cells, NF- $\kappa$ B is held inactive in the cytoplasm by an inhibitory protein, I $\kappa$ B $\alpha$ .

Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of I $\kappa$ B $\alpha$ . This frees NF- $\kappa$ B to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines like TNF- $\alpha$  and IL-6, and enzymes like COX-2. Naringenin has been shown to inhibit this pathway, likely by preventing the degradation of I $\kappa$ B $\alpha$ .<sup>[11][16][17][18]</sup> **5,7,4'-Trihydroxy-8-methylflavanone** is hypothesized to share this anti-inflammatory mechanism.



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Caption: Proposed inhibition of the NF- $\kappa$ B inflammatory pathway by the flavanone.

## Conclusion

**5,7,4'-Trihydroxy-8-methylflavanone** is a natural product with significant potential for further investigation in the fields of pharmacology and drug development. Its structural similarity to naringenin suggests a favorable profile of biological activities, including antioxidant and anti-inflammatory effects, likely mediated through the Nrf2 and NF-κB signaling pathways, respectively. The addition of the 8-methyl group may enhance its pharmacokinetic properties. This guide has compiled the currently available physicochemical data and provided a framework of experimental protocols for its further study. Future research should focus on obtaining comprehensive experimental data for its physicochemical properties, optimizing synthesis and purification protocols, and validating its precise mechanisms of action in relevant biological models. Such efforts will be crucial in fully elucidating the therapeutic potential of this promising flavanone.

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